Cas no 2580188-18-5 (Tert-butyl 7-amino-6-oxoheptanoate)

Tert-butyl 7-amino-6-oxoheptanoate is a protected amino acid derivative with a tert-butyl ester group, offering enhanced stability and solubility for synthetic applications. The compound features a reactive amino and keto functionality, making it a versatile intermediate in peptide synthesis and pharmaceutical research. The tert-butyl ester group provides steric protection, facilitating selective deprotection under mild acidic conditions. Its well-defined structure ensures consistent reactivity, enabling precise modifications in complex organic transformations. This compound is particularly valuable in the synthesis of bioactive molecules, where controlled functional group manipulation is critical. High purity and reliable performance make it suitable for demanding laboratory and industrial processes.
Tert-butyl 7-amino-6-oxoheptanoate structure
2580188-18-5 structure
商品名:Tert-butyl 7-amino-6-oxoheptanoate
CAS番号:2580188-18-5
MF:C11H21NO3
メガワット:215.289343595505
CID:5658373
PubChem ID:165893885

Tert-butyl 7-amino-6-oxoheptanoate 化学的及び物理的性質

名前と識別子

    • EN300-27726729
    • 2580188-18-5
    • tert-butyl 7-amino-6-oxoheptanoate
    • Tert-butyl 7-amino-6-oxoheptanoate
    • インチ: 1S/C11H21NO3/c1-11(2,3)15-10(14)7-5-4-6-9(13)8-12/h4-8,12H2,1-3H3
    • InChIKey: NTASEFOGVLXDAZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(CCCCC(CN)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 215.15214353g/mol
  • どういたいしつりょう: 215.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 8
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

Tert-butyl 7-amino-6-oxoheptanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27726729-0.5g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-27726729-1.0g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-27726729-0.1g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-27726729-10g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5
10g
$4236.0 2023-09-10
Enamine
EN300-27726729-5g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5
5g
$2858.0 2023-09-10
Enamine
EN300-27726729-5.0g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-27726729-0.05g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-27726729-2.5g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-27726729-0.25g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-27726729-10.0g
tert-butyl 7-amino-6-oxoheptanoate
2580188-18-5 95.0%
10.0g
$4236.0 2025-03-19

Tert-butyl 7-amino-6-oxoheptanoate 関連文献

Tert-butyl 7-amino-6-oxoheptanoateに関する追加情報

Recent Advances in the Application of Tert-butyl 7-amino-6-oxoheptanoate (CAS: 2580188-18-5) in Chemical Biology and Pharmaceutical Research

Tert-butyl 7-amino-6-oxoheptanoate (CAS: 2580188-18-5) has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and chemical probes. Recent studies have highlighted its utility in the construction of complex pharmacophores, owing to its versatile functional groups that allow for further derivatization. This compound has been particularly valuable in the synthesis of γ-amino acid derivatives, which are pivotal in the design of peptide mimetics and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Tert-butyl 7-amino-6-oxoheptanoate as a precursor in the synthesis of selective HDAC (histone deacetylase) inhibitors. The researchers utilized its amino and keto functionalities to introduce structural modifications that enhanced binding affinity and selectivity for specific HDAC isoforms. This approach led to the development of compounds with improved pharmacokinetic properties and reduced off-target effects, showcasing the compound's potential in epigenetic drug discovery.

In the field of chemical biology, Tert-butyl 7-amino-6-oxoheptanoate has been employed as a building block for activity-based probes (ABPs). A recent publication in ACS Chemical Biology detailed its incorporation into probes targeting cysteine proteases, enabling real-time monitoring of enzyme activity in complex biological systems. The tert-butyl ester group provided necessary protection during probe synthesis, while the free amino group allowed for subsequent conjugation with fluorescent tags or affinity handles.

From a synthetic chemistry perspective, novel methodologies have been developed to improve the efficiency of producing Tert-butyl 7-amino-6-oxoheptanoate. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis route with improved yield (85%) and purity (>99%), addressing previous challenges in industrial-scale production. The new protocol features greener solvents and reduced energy consumption, aligning with current trends in sustainable pharmaceutical manufacturing.

Emerging applications in drug delivery systems have also been reported. Researchers have functionalized nanoparticles with derivatives of Tert-butyl 7-amino-6-oxoheptanoate to create pH-responsive drug carriers. The amino group facilitates conjugation with therapeutic payloads, while the ester moiety enables controlled release in specific physiological environments. This approach has shown promise in targeted cancer therapy, with preclinical studies demonstrating enhanced tumor accumulation and reduced systemic toxicity.

Looking forward, the unique structural features of Tert-butyl 7-amino-6-oxoheptanoate continue to inspire innovative applications across multiple domains of pharmaceutical research. Its role as a versatile synthetic intermediate is expected to expand as new methodologies for its functionalization are developed. Ongoing research is exploring its potential in the synthesis of macrocyclic compounds and as a scaffold for fragment-based drug discovery, positioning this molecule as a valuable tool in modern drug development pipelines.

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